molecular formula C24H24N4O3 B11696221 N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11696221
M. Wt: 416.5 g/mol
InChI Key: FGQUZGWNSTUZCF-CPGHBSSUSA-N
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Description

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the benzamide linkage under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-2-[4-(DIMETHYLAMINO)PHENYL]-1-{N’-[(E)-(5-METHYLFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of aromatic, heterocyclic, and hydrazine components, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C24H24N4O3/c1-17-9-14-21(31-17)16-25-27-24(30)22(26-23(29)19-7-5-4-6-8-19)15-18-10-12-20(13-11-18)28(2)3/h4-16H,1-3H3,(H,26,29)(H,27,30)/b22-15-,25-16+

InChI Key

FGQUZGWNSTUZCF-CPGHBSSUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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